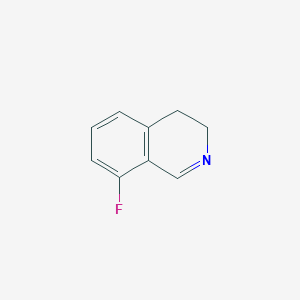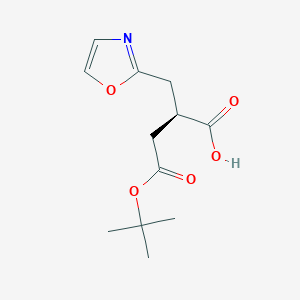![molecular formula C5H4N4OS B12937813 7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine CAS No. 90993-90-1](/img/structure/B12937813.png)
7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as triethylammonium hydrogen sulfate under solvent-free microwave irradiation . This method is advantageous due to its efficiency and environmentally friendly nature.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
7-Methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with various therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 7-methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, contributing to its antimicrobial or anticancer properties .
Comparación Con Compuestos Similares
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring are also known for their diverse biological activities.
Uniqueness: 7-Methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine is unique due to its specific ring fusion and the presence of a methoxy group, which can influence its reactivity and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
90993-90-1 |
|---|---|
Fórmula molecular |
C5H4N4OS |
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
7-methoxythiadiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C5H4N4OS/c1-10-4-3-5(7-2-6-4)11-9-8-3/h2H,1H3 |
Clave InChI |
SNSOSACVUFDCLQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=NC=N1)SN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


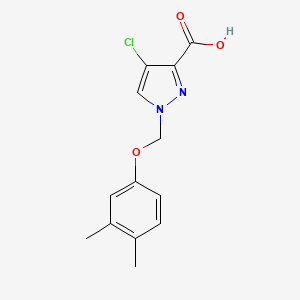
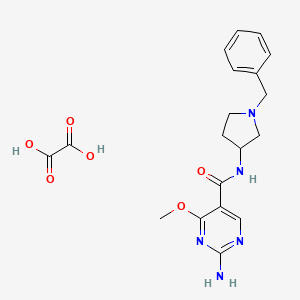
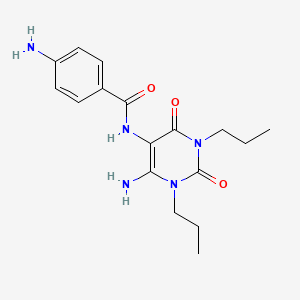
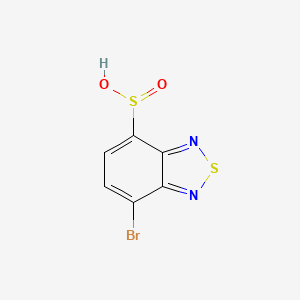



![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-](/img/structure/B12937767.png)
